Cyclopentanecarbohydrazide

Description

Significance of the Hydrazide Functional Group in Synthetic Chemistry

The hydrazide functional group, characterized by the structure R-CO-NH-NH₂, is a cornerstone of modern synthetic chemistry. ontosight.aimdpi.com Hydrazides are derived from hydrazine (B178648) and contain an active functional group that exhibits both keto-enol tautomerism. mdpi.com This allows them to react with both electrophiles and nucleophiles, making them highly versatile intermediates. mdpi.com

Their importance stems from their ability to serve as precursors for a vast range of organic compounds, particularly heterocyclic rings which are prevalent in pharmaceuticals, agrochemicals, and dyes. ontosight.aimdpi.com The reactivity of the hydrazide group enables its participation in various chemical transformations, including cyclization and condensation reactions, leading to the formation of diverse and complex molecular architectures. mdpi.com This versatility has established hydrazides as powerful tools in medicinal chemistry for the development of novel therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties. mdpi.comhygeiajournal.com

The Cyclopentane (B165970) Moiety: Structural Relevance in Chemical Design

In chemical design, the cyclopentane motif is valued for its ability to act as a rigid scaffold, providing a defined orientation for appended functional groups. This structural rigidity can be advantageous in drug discovery, where precise positioning of pharmacophores is critical for effective interaction with biological targets. researchgate.net The cyclopentane ring is a common feature in many natural products and has been successfully incorporated into several medicinal chemistry programs, underscoring its significance as a privileged scaffold in the development of new therapeutic agents. researchgate.net Furthermore, substituted cyclopentane frameworks are considered valuable building blocks for creating libraries of diverse small molecules for screening in drug discovery programs. researchgate.netnih.gov

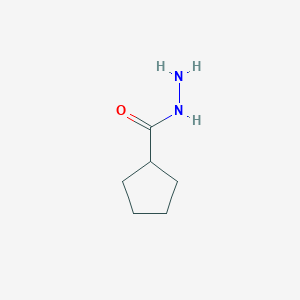

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopentanecarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-8-6(9)5-3-1-2-4-5/h5H,1-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEIBWLTZYOBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286461 | |

| Record name | Cyclopentanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3400-07-5 | |

| Record name | 3400-07-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentanecarbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Cyclopentanecarbohydrazide

Established Synthetic Pathways for Cyclopentanecarbohydrazide

The synthesis of this compound can be achieved through several established chemical routes. These methods primarily involve the formation of a hydrazide functional group from a cyclopentanecarboxylic acid precursor or its derivatives.

Acylation Reactions with Hydrazines

The direct acylation of hydrazine (B178648) with a cyclopentanecarboxylic acid derivative, such as an acyl chloride, represents a potential pathway for the synthesis of this compound. This method, while a fundamental reaction in organic chemistry for the formation of hydrazides, can present challenges. The reaction of aliphatic acid chlorides with hydrazine or hydrazine hydrate (B1144303) has not been extensively investigated, with hydrazides more commonly prepared from the reaction of hydrazine with esters. sciencemadness.org A significant complication in the acylation of hydrazines is the potential for the formation of 1,2-diacylhydrazine byproducts. orgsyn.orgorgsyn.org This side reaction is particularly prevalent when using low molecular weight aliphatic acyl chlorides. orgsyn.org For instance, in the case of cyclohexanecarboxylic acid chloride, the bis-acylhydrazide was the predominant product. orgsyn.orgorgsyn.org

| Reactant 1 | Reactant 2 | Potential Product | Potential Byproduct | Ref |

| Cyclopentanecarbonyl chloride | Hydrazine | This compound | 1,2-Dicyclopentanoylhydrazine | sciencemadness.orgorgsyn.org |

| Starting Material | Intermediate | Reagent | Product | Reported Yield | Ref |

| Cyclopentanecarboxylic acid | Methyl cyclopentanecarboxylate | Hydrazine hydrate | This compound | 81% |

Carbodiimide-Mediated Condensations

Carbodiimide-mediated coupling reactions are a cornerstone of amide bond formation in organic synthesis and offer a viable route to this compound from cyclopentanecarboxylic acid and hydrazine. creative-proteomics.comthermofisher.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid group, forming a highly reactive O-acylisourea intermediate. creative-proteomics.comthermofisher.com This intermediate then readily reacts with a nucleophile, in this case, hydrazine, to form the desired hydrazide. creative-proteomics.com While this method is widely used for peptide synthesis and other amide formations, specific documented examples of its application for the synthesis of this compound are not prevalent in the provided research. rsc.orgluxembourg-bio.comrsc.org However, the general principle of carbodiimide (B86325) chemistry supports its feasibility. The reaction is often performed in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization, although this is more critical in peptide synthesis. luxembourg-bio.comnih.gov

| Carboxylic Acid | Amine | Coupling Agent | Potential Product | Ref |

| Cyclopentanecarboxylic acid | Hydrazine | EDC or DCC | This compound | creative-proteomics.comthermofisher.com |

Derivatization Strategies for this compound

This compound serves as a key intermediate for the synthesis of a variety of derivatives, most notably hydrazones, which exhibit a broad spectrum of biological activities. nih.govnih.gov

Formation of Hydrazone Derivatives from Aldehydes and Ketones

The carbohydrazide (B1668358) group of this compound enables its condensation with aldehydes and ketones to form hydrazone derivatives. This reaction is a type of nucleophilic addition-elimination. nih.govchemguide.co.uk The reaction typically involves mixing the this compound with the desired aldehyde or ketone in a suitable solvent, often with heating. researchgate.net The formation of the C=N bond in the hydrazone structure is a key transformation that can lead to compounds with enhanced biological properties. A wide array of hydrazone derivatives have been synthesized from this compound and evaluated for various biological activities, including anticancer and antimicrobial effects. nih.govnih.gov For example, a series of hydrazone derivatives were synthesized from this compound and tested against various cancer cell lines.

| This compound | Carbonyl Compound | Product Type | Ref |

| This compound | Aromatic Aldehydes/Ketones | Hydrazone Derivative | nih.govresearchgate.net |

| This compound | Isatin | Hydrazone Derivative | researchgate.net |

The rate of hydrazone formation can be significantly influenced by the presence of catalysts. Acid catalysis is commonly employed to accelerate the reaction between hydrazides and carbonyl compounds. researchgate.netmdpi.com The reaction is often carried out in the presence of a small amount of acid, such as glacial acetic acid or hydrochloric acid. mdpi.com The pH of the reaction medium is a critical parameter, with the rate of hydrazone formation typically showing a bell-shaped dependence on pH. nih.gov For reactions in aqueous media, the rate generally peaks at a pH of around 4. nih.gov

In addition to proton acids, nucleophilic catalysts like aniline (B41778) and its derivatives can also enhance the rate of hydrazone formation, particularly at neutral pH. nih.gov These catalysts function by initially forming a more reactive imine intermediate with the carbonyl compound, which then readily reacts with the hydrazine derivative. nih.gov Research has shown that anthranilic acids can be superior catalysts for hydrazone formation compared to aniline. nih.gov The choice of catalyst and reaction conditions can be crucial for optimizing the yield and purity of the desired hydrazone derivative. google.com

| Reaction | Catalyst Type | Example Catalyst | Effect | Ref |

| Hydrazone Formation | Acid Catalyst | Acetic Acid, Trifluoroacetic Acid | Increased reaction rate | researchgate.netmdpi.com |

| Hydrazone Formation | Nucleophilic Catalyst | Aniline, Anthranilic Acid | Increased reaction rate, especially at neutral pH | nih.gov |

Synthesis of Thiosemicarbazide (B42300) Analogues

The synthesis of thiosemicarbazide analogues derived from this compound represents a significant area of research. These compounds are typically prepared through the reaction of the hydrazide with various isothiocyanates. irjmets.commdpi.com This straightforward nucleophilic addition reaction provides a versatile route to a diverse range of N-substituted thiosemicarbazides. irjmets.com

The general synthetic scheme involves the condensation of this compound with an appropriate isothiocyanate, often in a solvent such as ethanol. mdpi.com The reaction proceeds by the attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the isothiocyanate. The resulting thiosemicarbazide derivatives are valuable intermediates in their own right, serving as precursors for the synthesis of various heterocyclic compounds. irjmets.comresearchgate.net

| Reactant 1 | Reactant 2 | Product Class | Reference |

| This compound | Isothiocyanates | Thiosemicarbazide Analogues | irjmets.commdpi.com |

Cyclization Reactions to Heterocyclic Scaffolds (e.g., Oxadiazoles, Thiadiazoles, Triazoles)

This compound and its thiosemicarbazide derivatives are pivotal precursors for the construction of various five-membered heterocyclic rings, including oxadiazoles, thiadiazoles, and triazoles. These heterocyclic systems are of significant interest due to their presence in numerous biologically active compounds.

Oxadiazoles: 2,5-Disubstituted-1,3,4-oxadiazoles can be synthesized from this compound. One common method involves the oxidative cyclization of hydrazide-hydrazones, which are formed by the condensation of the hydrazide with an appropriate aldehyde. biointerfaceresearch.com Another route is the cyclodehydration of N,N'-diacylhydrazines. biointerfaceresearch.com The desulfurization of thiosemicarbazide precursors using reagents like mercuric oxide (HgO) or iodine in the presence of a base can also yield the corresponding 1,3,4-oxadiazole (B1194373) derivatives. nih.govmdpi.com

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles often proceeds through the acid-catalyzed cyclization of thiosemicarbazide precursors derived from this compound. nih.govsbq.org.br Strong acids such as concentrated sulfuric acid or phosphoric acid are commonly employed to facilitate the intramolecular cyclodehydration. nih.govsbq.org.br This transformation involves the loss of a water molecule to form the stable five-membered thiadiazole ring. sbq.org.br

Triazoles: 1,2,4-Triazole (B32235) derivatives can also be accessed from thiosemicarbazide intermediates. The cyclization is typically achieved by treatment with a base, which promotes the intramolecular nucleophilic attack and subsequent elimination to form the triazole ring. mdpi.comnahrainuniv.edu.iq

| Precursor | Reagents/Conditions | Heterocyclic Product | Reference |

| This compound-derived thiosemicarbazide | I₂/KI, NaOH | 1,3,4-Oxadiazole | mdpi.com |

| This compound-derived thiosemicarbazide | Concentrated H₂SO₄ | 1,3,4-Thiadiazole | nih.govsbq.org.br |

| This compound-derived thiosemicarbazide | Base | 1,2,4-Triazole | mdpi.comnahrainuniv.edu.iq |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds, including this compound and its derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Microwave-Assisted Syntheses

Solvent-free and microwave-assisted reaction conditions have emerged as powerful tools in green organic synthesis. academie-sciences.frcem.comoatext.com The elimination of volatile and often toxic organic solvents reduces the environmental impact of chemical processes. cem.com Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. oatext.comresearchgate.net

The synthesis of hydrazides and their derivatives can be efficiently carried out under solvent-free, microwave-assisted conditions. researchgate.netmdpi.com For instance, the condensation of hydrazides with aldehydes to form hydrazones can be achieved rapidly and in high yields by simply mixing the neat reactants and irradiating them with microwaves. researchgate.net This approach is particularly advantageous as it often simplifies the work-up procedure and reduces the generation of waste. academie-sciences.fr A study on the synthesis of thiosemicarbazide complexes demonstrated successful complexation by grinding the ligand with metal salts in the absence of a solvent. nih.gov

Evaluation of Reaction Efficiency Metrics

To quantify the "greenness" of a chemical process, several metrics have been developed. These metrics provide a way to assess the efficiency of a reaction in terms of atom utilization and waste generation.

Atom Economy (AE): Introduced by Barry Trost, atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. monash.edu It is a theoretical calculation that helps in designing more efficient synthetic routes.

By evaluating these metrics, chemists can compare different synthetic pathways and identify those that are more sustainable and environmentally benign. mygreenlab.orgresearchgate.net

| Metric | Description | Reference |

| Atom Economy (AE) | Measures the proportion of reactant atoms incorporated into the final product. | monash.edu |

| Reaction Mass Efficiency (RME) | Considers the masses of all materials used in a reaction relative to the product mass. | rsc.orgmygreenlab.orgnih.gov |

Stereochemical Considerations in Cyclopentane-Derived Hydrazide Synthesis

The synthesis of molecules containing a cyclopentane (B165970) ring introduces important stereochemical considerations. The five-membered ring is not planar and can adopt various conformations. When substituents are present on the ring, as in this compound derivatives, the possibility of stereoisomerism arises. uou.ac.in

The relative orientation of substituents on the cyclopentane ring can lead to the formation of diastereomers (e.g., cis and trans isomers). uou.ac.in The stereochemical outcome of reactions involving the cyclopentane ring can be influenced by various factors, including the reaction conditions and the nature of the reagents used. In multistep syntheses, controlling the stereochemistry at each step is crucial for obtaining the desired enantiopure or diastereomerically pure final product. univpancasila.ac.id The synthesis of natural products containing fully functionalized cyclopentanes often highlights the strategic challenges and solutions for controlling stereochemistry. oregonstate.edu For instance, the preparation of 1,2,3,4,5-functionalized cyclopentane derivatives often results in mixtures of diastereomers that may be challenging to separate. researchgate.net Furthermore, the synthesis of certain heterocyclic compounds, such as thiazolidin-4-ones from 10-undecenoic acid hydrazide, also involves stereochemical aspects that need to be carefully considered. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Cyclopentanecarbohydrazide and Its Derivatives

Vibrational Spectroscopy Applications

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Cyclopentanecarbohydrazide is expected to exhibit characteristic absorption bands that confirm the presence of both the cyclopentane (B165970) ring and the carbohydrazide (B1668358) moiety.

Key vibrational frequencies anticipated for this compound include the N-H stretching vibrations of the primary amine (-NH₂) and secondary amine (-NH-) groups of the hydrazide, which typically appear as medium to strong bands in the 3200-3400 cm⁻¹ region. A strong, sharp absorption band corresponding to the C=O stretching vibration (Amide I band) is expected in the range of 1630–1680 cm⁻¹. The N-H bending vibration (Amide II band) usually appears around 1550-1620 cm⁻¹.

The cyclopentyl group will be evidenced by C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1450-1470 cm⁻¹. semanticscholar.org The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. netlify.app

For derivatives, such as Schiff bases formed from this compound, the IR spectrum would show the disappearance of the N-H stretching bands of the -NH₂ group and the appearance of a new characteristic band for the imine (C=N) bond, typically in the 1600–1650 cm⁻¹ region. mdpi.com

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3200-3400 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=O (Amide I) | Stretching | 1630-1680 |

| N-H (Amide II) | Bending | 1550-1620 |

| C-H (Aliphatic) | Bending | 1450-1470 |

| N-N | Stretching | 1000-1150 |

Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric molecular vibrations. The analysis of cyclopentane itself has shown that it exists in twisted and bent conformations. nih.gov The Raman spectrum of this compound would provide information on the skeletal vibrations of the cyclopentane ring. The C-C stretching and ring deformation modes of the cyclopentyl group are expected to be strong in the Raman spectrum. The symmetric stretching of the C=O bond may also be Raman active. This technique is valuable for studying the conformational properties of the five-membered ring and for analyzing intermolecular interactions in the solid state. msu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution.

The ¹H NMR spectrum of this compound provides a map of the different proton environments in the molecule. The protons on the cyclopentane ring are expected to produce complex multiplets in the upfield region, typically between δ 1.5 and 2.5 ppm. The methine proton (CH) alpha to the carbonyl group is expected to be the most deshielded of the ring protons, appearing at the lower field end of this range.

The protons of the hydrazide group (-CONHNH₂) are more deshielded. The N-H protons typically appear as broad singlets, and their chemical shifts are sensitive to solvent, temperature, and concentration. The -NH- proton is generally found further downfield than the -NH₂ protons. For example, in similar hydrazide structures, the -NH proton can appear around δ 8.0-9.5 ppm, while the -NH₂ protons might be observed around δ 4.3 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Cyclopentyl CH (α to C=O) | 2.3 - 2.8 | Multiplet |

| Cyclopentyl CH₂ | 1.5 - 2.0 | Multiplet |

| -NH- | 8.0 - 9.5 | Broad Singlet |

| -NH₂ | 4.0 - 5.0 | Broad Singlet |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. For this compound, the carbonyl carbon of the hydrazide group is expected to be the most downfield signal, typically appearing in the range of δ 175-178 ppm.

The carbon atoms of the cyclopentane ring will resonate in the aliphatic region. The methine carbon (CH) directly attached to the carbonyl group will be deshielded and is predicted to appear around δ 45-50 ppm. The methylene (B1212753) carbons (CH₂) of the cyclopentane ring are expected to appear further upfield, likely in the range of δ 25-35 ppm. compoundchem.com Depending on the ring conformation and dynamics in solution, the two pairs of methylene carbons may be chemically equivalent or non-equivalent.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 175 - 178 |

| Cyclopentyl CH (α to C=O) | 45 - 50 |

| Cyclopentyl CH₂ | 25 - 35 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are spin-spin coupled. For this compound, cross-peaks in the COSY spectrum would establish the connectivity between the methine proton and the adjacent methylene protons, as well as among the methylene protons of the cyclopentane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. sdsu.edu The HSQC spectrum would allow for the definitive assignment of the carbon signals of the cyclopentane ring by correlating them with their already assigned proton signals. For instance, the carbon signal around δ 45-50 ppm would show a cross-peak with the methine proton signal at δ 2.3-2.8 ppm.

The application of these advanced spectroscopic methods provides a detailed and unambiguous characterization of the molecular structure of this compound and its derivatives, which is essential for any further investigation into their chemical reactivity and potential applications.

Mass Spectrometry (MS) in Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight of this compound and its derivatives with high precision. Upon ionization, typically through electron impact (EI) or softer methods like atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI), the molecule generates a molecular ion peak ([M]⁺) or a pseudo-molecular ion ([M+H]⁺), which confirms its molecular mass. researchgate.net

Beyond molecular weight, MS provides profound structural insights through the analysis of fragmentation patterns. The fragmentation of the parent ion is not random; it occurs at weaker bonds and results in a unique fingerprint of daughter ions that helps to piece together the molecular structure. For this compound, the fragmentation pattern can be predicted based on the behavior of related structures like cyclopentane and amide-containing compounds. docbrown.infolibretexts.org

The cyclopentane ring itself typically undergoes fragmentation through the loss of alkyl fragments. docbrown.info Key fragmentation pathways for the this compound molecule would likely involve:

α-cleavage: Fission of the bond between the cyclopentyl ring and the carbonyl group, leading to the formation of a stable cyclopentyl cation ([C₅H₉]⁺) at m/z 69.

McLafferty Rearrangement: If applicable in derivatives with longer alkyl chains, this rearrangement can occur. For primary amides, a McLafferty rearrangement often results in a prominent peak. libretexts.org

Cleavage of the Hydrazide Group: The N-N and C-N bonds of the hydrazide moiety are susceptible to cleavage, leading to characteristic losses. For instance, cleavage of the N-N bond could result in a [C₅H₉CONH]⁺ fragment. Loss of the entire hydrazide group (-NHNH₂) would lead to a fragment corresponding to the acylium ion ([C₅H₉CO]⁺) at m/z 97.

The analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry (HRMS) for accurate mass determination of fragments, is crucial for the unambiguous identification of this compound and for differentiating between its various derivatives. lew.ro

| m/z | Proposed Fragment Ion | Formula | Plausible Origin |

|---|---|---|---|

| 128 | Molecular Ion | [C₆H₁₂N₂O]⁺ | Parent Molecule |

| 97 | Cyclopentylacylium ion | [C₆H₉O]⁺ | Loss of ·NHNH₂ |

| 85 | Cyclopentanecarboxamide ion | [C₅H₉CONH₂]⁺ | Hypothetical rearrangement/loss |

| 69 | Cyclopentyl cation | [C₅H₉]⁺ | α-cleavage, loss of ·CONHNH₂ |

| 42 | Propene cation | [C₃H₆]⁺ | Ring fragmentation (characteristic of cyclopentane) docbrown.info |

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200-800 nm range, corresponding to the energy required to promote electrons from a ground state to a higher energy orbital. msu.edu This technique is particularly sensitive to the presence of conjugated π-systems and chromophores containing non-bonding electrons (n electrons). libretexts.org

For the parent this compound molecule, which lacks an extensive conjugated system, significant absorption in the near-UV or visible range is not expected. The primary chromophore present is the carbonyl group (C=O) of the hydrazide moiety. This group allows for a weak electronic transition known as the n→π* (n to pi-star) transition, where a non-bonding electron from an oxygen lone pair is excited into the antibonding π* orbital of the carbonyl double bond. masterorganicchemistry.com This transition for simple, non-conjugated carbonyl compounds typically occurs in the 270-300 nm region with a low molar absorptivity (ε). masterorganicchemistry.com

The utility of UV-Vis spectroscopy expands significantly when studying derivatives of this compound. The introduction of aromatic rings or other conjugated systems via derivatization leads to new, more intense absorptions. For example, converting the hydrazide to a hydrazone by reaction with an aromatic aldehyde introduces a C=N-N-C=O conjugated system. This extension of conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca

This results in:

Bathochromic Shift (Red Shift): The absorption maximum (λmax) shifts to a longer wavelength.

Hyperchromic Effect: The intensity of the absorption (molar absorptivity) increases significantly.

By analyzing these shifts, researchers can gain valuable information about the electronic structure of the derivatives. The appearance of strong absorption bands at longer wavelengths is a clear indicator of the successful formation of conjugated systems. utoronto.ca

| Transition | Typical Chromophore | Approximate λmax (nm) | Notes |

|---|---|---|---|

| n→σ | C-O, C-N (Amines, Ethers) | 180-200 | High energy, often below 200 nm youtube.com |

| π→π | C=C, C=O | 170-200 | Strong absorption, shifts to longer λ with conjugation libretexts.org |

| n→π | C=O (Ketones, Aldehydes, Amides) | 270-300 | Weak, "forbidden" transition, characteristic of carbonyls masterorganicchemistry.com |

| π→π | Conjugated Diene | 215-250 | Bathochromic shift compared to isolated C=C utoronto.ca |

| π→π* | Benzene Ring | ~255 | Characteristic fine structure can be observed |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD), particularly single-crystal X-ray diffraction (SCXRD), is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its crystalline state. mdpi.com When a beam of X-rays is directed at a single crystal, the electrons of the atoms diffract the beam in a specific pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms within the crystal lattice. cam.ac.uk

Analysis of the diffraction data allows for the precise determination of:

Molecular Conformation: The exact spatial orientation of the cyclopentane ring (e.g., envelope or twist conformation) and the geometry of the carbohydrazide side chain.

Bond Lengths and Angles: Accurate measurement of all interatomic distances and angles, confirming the connectivity of the molecule.

Stereochemistry: The absolute configuration of chiral centers in derivatives can be determined.

Supramolecular Structure: The packing of molecules in the crystal lattice is revealed, including intermolecular interactions like hydrogen bonds. For this compound, the N-H and C=O groups are prime sites for forming extensive hydrogen bonding networks, which dictate the crystal's stability and physical properties. mdpi.comnih.gov

The final output of an XRD analysis is a detailed structural model, often visualized with thermal ellipsoids representing the atoms. The quality of the structure is assessed by parameters such as the R-factor. This technique is invaluable for studying how different substituents on the this compound scaffold affect molecular conformation and intermolecular packing forces. mdpi.comresearchgate.net

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic mdpi.com |

| Space Group | Describes the symmetry elements within the unit cell. | P2₁/c mdpi.com |

| a, b, c (Å) | The dimensions of the unit cell edges. | a = 6.235, b = 26.015, c = 12.486 mdpi.com |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 93.24, γ = 90 mdpi.com |

| Volume (ų) | The volume of the unit cell. | 2022.17 mdpi.com |

| Z | The number of molecules per unit cell. | 4 |

Chromatographic and Separation Techniques for Purity and Isolation

Chromatographic techniques are essential for the purification of synthesized this compound and its derivatives, as well as for the assessment of their purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

Thin-Layer Chromatography (TLC): A rapid, qualitative technique used to monitor reaction progress and quickly assess the purity of a sample. By spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the components separate based on polarity. The retention factor (Rf) is a characteristic value for a compound in a given system. nih.gov

Column Chromatography: A preparative technique used for the purification of compounds on a larger scale. The crude product is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent (eluent) is passed through to separate the components. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound. nih.gov

High-Performance Liquid Chromatography (HPLC): A high-resolution analytical and preparative technique. It uses high pressure to force the solvent through a column with smaller particle sizes, leading to superior separation. Reversed-phase HPLC (with a nonpolar stationary phase and a polar mobile phase) is commonly used. Purity is determined by the area of the peak in the chromatogram.

Chiral Chromatography: For derivatives of this compound that are chiral, specialized chromatographic methods are required to separate the enantiomers. This is often achieved using gas chromatography (GC) or HPLC with a chiral stationary phase (CSP), such as those based on cyclodextrin (B1172386) derivatives. nih.gov Alternatively, chiral additives can be used in the mobile phase. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly well-suited for separating highly polar compounds like this compound that may have poor retention in reversed-phase HPLC. mdpi.com It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.

| Technique | Stationary Phase | Primary Application | Key Information Obtained |

|---|---|---|---|

| TLC | Silica Gel | Reaction monitoring, rapid purity check | Rf value, number of components |

| Column Chromatography | Silica Gel | Preparative isolation and purification | Pure compound fractions |

| Reversed-Phase HPLC | C18, C8 | Quantitative purity analysis, purification | Retention time, peak area (%) |

| Chiral GC/HPLC | Cyclodextrin-based | Separation of enantiomers | Enantiomeric excess (ee) |

| HILIC | Polar (e.g., silica, amide) | Analysis of highly polar compounds | Retention of polar analytes mdpi.com |

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur or halogens) in a pure compound. The experimentally determined percentages are then compared to the theoretical percentages calculated from the compound's proposed molecular formula.

This comparison serves as a crucial check of purity and structural integrity. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence that the synthesized compound has the correct elemental composition and is free from significant impurities. For this compound (C₆H₁₂N₂O), the analysis would confirm the ratio of C, H, N, and O atoms. This technique is routinely used alongside spectroscopic methods to provide a complete and unambiguous characterization of newly synthesized derivatives. researchgate.netmdpi.com

| Element | Theoretical Mass % | Experimentally Found % (Hypothetical) | Difference % |

|---|---|---|---|

| Carbon (C) | 56.22% | 56.15% | -0.07% |

| Hydrogen (H) | 9.44% | 9.51% | +0.07% |

| Nitrogen (N) | 21.86% | 21.79% | -0.07% |

| Oxygen (O) | 12.48% | (by difference) | - |

Computational and Theoretical Investigations of Cyclopentanecarbohydrazide

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic and geometric structure, providing a basis for predicting reactivity and stability. nih.govdntb.gov.ua

Density Functional Theory (DFT) has become a primary tool for studying the reactivity of organic molecules. mdpi.comnih.gov DFT methods calculate the electron density of a system to determine its energy and other properties. researchgate.net This approach allows for the prediction of various reactivity indices that offer a quantitative measure of a molecule's chemical behavior. mdpi.com

Key reactivity descriptors derived from DFT include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity. semanticscholar.org

Global Reactivity Descriptors: Quantities such as electrophilicity and nucleophilicity can be calculated to predict how a molecule will behave in polar reactions. mdpi.com

Local Reactivity Descriptors: Fukui functions and Parr functions can be used to identify the specific atomic sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. semanticscholar.orgnih.gov

In the context of Cyclopentanecarbohydrazide, DFT calculations could be employed to determine these parameters, offering predictions about its stability and the most likely sites for chemical reactions. For instance, the nitrogen and oxygen atoms of the hydrazide group would be expected to be key sites for interaction. While specific DFT studies on this compound are not extensively documented in the reviewed literature, the methodology is well-established for analogous systems. mdpi.com

A hypothetical table of DFT-calculated reactivity indices for this compound is presented below for illustrative purposes.

Table 1: Hypothetical DFT-Calculated Reactivity Indices for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 7.7 |

| Electronegativity (χ) | 2.65 |

| Chemical Hardness (η) | 3.85 |

Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from DFT calculations.

Ab initio and semi-empirical methods are alternative quantum mechanical approaches for studying molecular properties. Ab initio calculations are based on first principles without the use of experimental data for parameterization, offering high accuracy but at a significant computational cost. researchgate.net

Semi-empirical methods, on the other hand, simplify the calculations by incorporating parameters derived from experimental data. wikipedia.org This makes them computationally much faster and suitable for larger molecules. uomustansiriyah.edu.iqucsb.edu Common semi-empirical methods include AM1 (Austin Model 1) and PM3 (Parametric Method 3). uni-muenchen.de These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. nih.gov PM3 is a reparameterization of AM1 and is often used for organic molecules. uomustansiriyah.edu.iqucsb.edu While these methods are faster, their accuracy can be variable, particularly for systems that are dissimilar to the molecules used for their parameterization. ucsb.eduuni-muenchen.de

For this compound, these methods could be used for initial geometric optimizations and to obtain preliminary insights into its electronic properties before undertaking more computationally expensive DFT or ab initio calculations.

Molecular Modeling and Simulation in Chemical Systems

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment.

The biological and chemical activity of a molecule is often dependent on its three-dimensional structure, including its possible conformations and isomers. mdpi.comnih.gov Computational methods can be used to predict the most stable conformations of a molecule by calculating the potential energy associated with different spatial arrangements of its atoms. mdpi.com

For this compound, conformational analysis would involve exploring the rotation around the single bonds, particularly within the hydrazide moiety and the bond connecting the cyclopentyl ring to the hydrazide group. The cyclopentane (B165970) ring itself can adopt different puckered conformations, such as the envelope and twist forms, which would also be a subject of such a study. The relative energies of these different conformers and isomers can be calculated to determine their populations at a given temperature. mdpi.com

Theoretical Studies on Intermolecular Interactions (e.g., Adsorption on Surfaces)

Understanding how a molecule interacts with other molecules or with surfaces is crucial for applications in materials science and catalysis. ucf.edu Theoretical studies can model the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern these interactions. nih.govresearchgate.netnih.gov

The adsorption of molecules onto surfaces can be investigated computationally by modeling the molecule-surface system. rsc.org DFT calculations are often used for this purpose, sometimes with corrections for van der Waals interactions, which are important for describing physisorption. rsc.org Such studies can predict the most stable adsorption sites, the adsorption energy, and the orientation of the molecule on the surface. arxiv.orgaalto.fi

For this compound, theoretical studies could predict its interaction with various surfaces, which could be relevant for its potential use in surface modification or as a corrosion inhibitor. The hydrazide group, with its hydrogen bond donors and acceptors, would be expected to play a significant role in such interactions.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. semanticscholar.org By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction. This allows for the determination of activation energies and reaction rates, providing detailed insights into the reaction pathway.

For reactions involving this compound, computational methods could be used to explore different possible mechanisms. For example, in a condensation reaction, the calculations could help to determine whether the reaction proceeds through a concerted or a stepwise mechanism. This level of detail is often difficult to obtain through experimental means alone.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Lack of Publicly Available Research Hinders a Detailed Analysis of this compound's Advanced Applications

This compound is recognized as a chemical intermediate. For instance, it is cited in the synthesis of more complex molecules, such as in the preparation of tricyclic compounds with potential applications as protein kinase inhibitors. It has also been listed as a reactant in the synthesis of Mannich bases and various hydrazone derivatives. One study on hydrazones mentions N′-cyclopentanecarbohydrazide in the context of isomeric possibilities of the synthesized compounds and notes the general potential for hydrazide-hydrazones to act as ligands for bioactive metal complexes.

However, specific research detailing the synthesis and characterization of metal complexes with this compound as a primary ligand is not available. Consequently, information regarding the elucidation of its ligand binding modes, coordination geometries, and the potential catalytic activity of such complexes could not be found.

Similarly, in the realm of materials science, while the general principles of hydrazide chemistry in polymer and resin modification are established, there are no specific studies found that focus on the use of this compound for these purposes. The development of functional materials and scaffolds incorporating this specific compound is also not documented in the available literature.

Due to the absence of dedicated research on the advanced applications of this compound, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested detailed outline. The existing information is limited to its role as a synthetic precursor, without the specific data required to elaborate on its coordination chemistry, metal complexation, or applications in materials science.

Advanced Applications and Research Frontiers of Cyclopentanecarbohydrazide

Environmental Remediation Applications

Cyclopentanecarbohydrazide and its related chemical structures are being explored for their potential in environmental remediation, particularly in water treatment processes. The inherent reactivity of the carbohydrazide (B1668358) functional group allows it to be incorporated into various materials for applications such as the removal of pollutants and the prevention of corrosion.

Heavy Metal Ion Sequestration using Modified Materials (e.g., Carbohydrazide-Functionalized Cellulose)

The contamination of water sources with heavy metal ions is a significant environmental problem. Cellulose (B213188), an abundant and biodegradable biopolymer, serves as an excellent backbone for chemical modification to create effective adsorbents for these toxic metals. nih.govresearchgate.net The introduction of specific functional groups onto the cellulose structure can dramatically enhance its ability to bind with heavy metal ions through chelation. nih.gov

Research has focused on grafting various nitrogen-containing functional groups, such as amides and amines, onto cellulose to create adsorbents with high efficiency for removing ions like copper (Cu²⁺), lead (Pb²⁺), and cadmium (Cd²⁺) from aqueous solutions. nih.govrsc.org The principle involves utilizing the lone pair of electrons on nitrogen atoms to form coordinate bonds with the metal ions, effectively sequestering them from the water.

Carbohydrazide-functionalized materials fit within this strategy. By immobilizing molecules containing the carbohydrazide group onto a substrate like cellulose, a powerful adsorbent can be created. The dual nitrogen functionality in the hydrazide moiety provides multiple sites for chelation, potentially leading to high adsorption capacities. While studies may not exclusively name this compound, the functionalization of materials with carbohydrazides demonstrates a promising approach for heavy metal remediation. The effectiveness of such materials is influenced by factors including solution pH, contact time, and initial concentration of the metal ions. frontiersin.org

| Functional Group | Target Pollutant(s) | Reported Maximum Adsorption Capacity (mg/g) | Cellulose Source |

|---|---|---|---|

| Amide | Copper (Cu²⁺) | 51.3 | Cellulose Filament Fibers |

| Amine and Carboxyl | Cadmium (Cd²⁺) | 217.3 | Microcrystalline Cellulose |

| Amine and Carboxyl | Lead (Pb²⁺) | 357.1 | Microcrystalline Cellulose |

| Cationic Surfactant | Pentavalent Vanadium (V) | 47.2 | Sawdust |

Oxygen Scavenging and Corrosion Inhibition in Water Treatment Systems

Hydrazide derivatives are recognized for their role as oxygen scavengers, a critical function in preventing corrosion in industrial water systems, such as boilers. Dissolved oxygen is a primary contributor to the oxidative corrosion of metal components. Hydrazides react with dissolved oxygen to form harmless byproducts, thereby protecting the integrity of the system.

The application of this compound in this context is suggested by its inclusion in patents for resin compositions where corrosion inhibition is a desirable property. google.com The general mechanism involves the hydrazide group (-CONHNH₂) being oxidized by oxygen, effectively neutralizing the corrosive agent. This property is crucial for maintaining the longevity and safety of water treatment infrastructure. Furthermore, related compounds derived from hydrazides, such as certain Mannich bases, have also been noted for their ability to inhibit corrosion by forming a protective film on metal surfaces. researchgate.net

Role as a Key Synthetic Intermediate in Organic Synthesis

This compound is a valuable building block in organic synthesis, serving as a versatile precursor for the construction of a wide range of more complex molecules. Its bifunctional nature, possessing both a nucleophilic hydrazide group and a cyclopentyl scaffold, allows for diverse chemical transformations.

Precursor to Diverse Organic Scaffolds and Compounds

The reactivity of the hydrazide moiety makes this compound an ideal starting material for synthesizing various heterocyclic and acyclic compounds. It readily undergoes condensation and cyclization reactions to yield molecules with significant structural diversity and potential biological activity.

Key synthetic applications include:

Acylhydrazones: Through condensation with various aldehydes, this compound is converted into a series of N-acylhydrazones. researchgate.netnih.gov This class of compounds is a "privileged structure" in medicinal chemistry, investigated for a wide array of pharmacological activities. researchgate.netnih.gov

Thiosemicarbazides: The reaction with aryl isothiocyanates provides a straightforward, one-step method to produce 4-arylthiosemicarbazide derivatives. nih.govoarjbp.com These compounds have been explored as potential inhibitors of enzymes like tyrosinase and for other biological applications. nih.gov

1,2,4-Triazoles: Thiosemicarbazides derived from this compound can be further treated with a base, such as sodium hydroxide, to induce cyclization, leading to the formation of 1,2,4-triazole (B32235) rings. oarjbp.com Triazoles are a core scaffold in many pharmaceutical agents.

Tricyclic Compounds: It has been documented as a chemical intermediate in the multi-step synthesis of novel and complex tricyclic compounds with potential therapeutic applications. google.com

| Derived Scaffold | Synthetic Precursor(s) | General Application/Field of Study |

|---|---|---|

| N-Acylhydrazones | Aldehydes | Medicinal Chemistry, Analgesic Prototypes |

| 4-Arylthiosemicarbazides | Aryl Isothiocyanates | Enzyme Inhibition, Anti-Toxoplasma Agents |

| 1,2,4-Triazoles | Thiosemicarbazide (B42300) derivative, Base | Pharmaceuticals, Bioactive Compounds |

| Tricyclic Pyrrolo-triazolo-pyrazines | Multi-step synthesis intermediate | Therapeutic Agents |

Chemical Ligation and Functionalization Strategies

The reactions used to generate diverse scaffolds from this compound are prime examples of chemical ligation and functionalization. These strategies involve the covalent linking of molecular fragments to create new, more complex entities.

A prominent example is the formation of the acylhydrazone linkage. The reaction between the terminal nitrogen of the this compound and the carbonyl carbon of an aldehyde results in a stable C=N double bond (an imine). researchgate.netnih.gov This reaction is highly efficient and serves as a powerful tool to conjugate the cyclopentyl moiety to a wide variety of other chemical structures, such as aromatic and heteroaromatic rings. researchgate.netnih.gov

Similarly, the synthesis of thiosemicarbazides by reacting this compound with isothiocyanates represents another robust functionalization strategy. nih.govoarjbp.com This addition reaction effectively "ligates" the this compound to an aryl group through the thiourea (B124793) linkage, creating a new molecular architecture for further study or modification. These ligation techniques are fundamental to building molecular libraries for drug discovery and materials science.

Future Directions and Emerging Research Avenues for Cyclopentanecarbohydrazide

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future of Cyclopentanecarbohydrazide synthesis lies in the adoption of green and sustainable chemistry principles to minimize environmental impact and improve efficiency. Research is moving away from conventional methods towards cleaner, more atom-economical routes.

Key areas of development include microwave-assisted synthesis, which can dramatically reduce reaction times from hours to seconds and increase yields. researchgate.net Solvent-free reaction conditions are also being explored, where reactants are ground together, sometimes with a catalyst, to produce the desired product without the need for hazardous organic solvents. tandfonline.commdpi.com One promising green approach involves the use of dimethyl carbonate as a non-toxic starting material, which reacts with hydrazine (B178648) hydrate (B1144303) to form carbohydrazide (B1668358), a related precursor. tandfonline.com These methods not only reduce waste but also often lead to purer products with simpler workup procedures. researchgate.nettandfonline.com

| Synthetic Methodology | Key Advantages | Research Focus |

| Microwave-Assisted Synthesis | Significant reduction in reaction time (hours to seconds), increased yields, higher product purity. researchgate.net | Optimization of microwave parameters for efficient synthesis of this compound and its derivatives. |

| Solvent-Free Reactions | Eliminates the use of hazardous organic solvents, reduces waste, simplifies purification. tandfonline.commdpi.com | Development of efficient grinding techniques and solid-state catalysts. |

| Green Starting Materials | Utilizes non-toxic and environmentally benign reagents like dimethyl carbonate. tandfonline.com | Exploring bio-based precursors for the cyclopentane (B165970) ring to create fully sustainable synthetic routes. |

| Organocatalysis | Employs small organic molecules (e.g., L-proline) as catalysts, avoiding heavy metals. mdpi.com | Designing more efficient and reusable organocatalysts for hydrazide synthesis. |

Development of Advanced Analytical Techniques for Characterization

The increasing complexity and range of applications for this compound derivatives necessitate the development of more advanced and sensitive analytical techniques for their structural confirmation and purity assessment.

While standard methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy remain fundamental, they are being supplemented by more sophisticated techniques. mdpi.compsvmkendra.com High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are crucial for separating complex mixtures and identifying trace impurities. cdc.govresearchgate.net High-resolution mass spectrometry provides exact mass data, allowing for unambiguous determination of elemental composition. For ensuring the stereochemical purity of chiral derivatives, advanced chromatographic methods are indispensable. Furthermore, thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the thermal stability and decomposition profiles of new materials derived from this compound. psvmkendra.com

| Analytical Technique | Purpose in this compound Research | Emerging Trends |

| Spectroscopy (NMR, IR) | Elucidation of molecular structure and confirmation of functional groups. psvmkendra.com | Use of 2D-NMR techniques for complex structural assignments. |

| Chromatography (GC, HPLC) | Separation of compounds from reaction mixtures, purity assessment. cdc.govresearchgate.net | Development of methods with lower detection limits and improved resolution. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for structural confirmation. mdpi.compsvmkendra.com | Coupling with chromatography (GC-MS, LC-MS) for unequivocal identification of components in complex samples. cdc.gov |

| Thermal Analysis (TGA, DSC) | Evaluation of thermal stability, melting points, and decomposition behavior of derived materials. psvmkendra.com | Application in the characterization of novel polymers and materials. |

Expansion of Computational Chemistry Applications in Rational Design

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of novel this compound derivatives. By using computer simulations, researchers can predict molecular properties and guide experimental work, saving significant time and resources.

Density Functional Theory (DFT) is widely used to investigate the electronic structure, stability, and reactivity of hydrazide molecules. nih.govas-proceeding.com This allows for the pre-screening of potential synthetic targets and the prediction of their chemical behavior. Molecular docking and molecular dynamics simulations are employed to model the interaction of these compounds with biological targets or material surfaces. nih.govresearchgate.net These computational studies can predict binding affinities and interaction modes, which is crucial for the rational design of new molecules with specific functions, such as targeted enzyme inhibitors or high-affinity corrosion inhibitors. nih.govnih.gov

Diversification of Non-Clinical Applications in Materials and Environmental Science

The unique structural features of this compound make it an attractive candidate for applications beyond the biomedical field, particularly in materials science and environmental remediation.

Materials Science: The molecule's structure, featuring a semi-rigid cyclopentane ring and reactive hydrazide functional groups, makes it a versatile building block for new polymers. nih.govresearchgate.net Similar to how other cyclic diacids are used to create polyesters and polyamides, this compound could be polymerized with other monomers to create novel materials with unique thermal and mechanical properties. nih.govund.edu The ability to form stable chelate complexes with metal ions also suggests potential applications in the development of functional materials and catalysts. researchgate.net

Environmental Science: The hydrazide functional group is known for its ability to coordinate with metal surfaces, making its derivatives effective corrosion inhibitors. mdpi.comscielo.org.za The nitrogen and oxygen atoms can form a protective layer on metals like steel, preventing dissolution in acidic environments. mdpi.comnih.gov Furthermore, the capacity of hydrazides to chelate heavy metals is being explored for environmental remediation. google.comrsc.org Derivatives of this compound could be developed as agents to sequester and remove toxic heavy metal ions from contaminated water sources. google.comnih.gov

Q & A

Q. What are the optimal synthetic protocols for cyclopentanecarbohydrazide, and how can yield and purity be maximized?

this compound is typically synthesized via hydrazinolysis of cyclopentanecarboxylic acid esters. A reported procedure involves reacting methyl cyclopentanecarboxylate with hydrazine hydrate in ethanol under reflux, yielding 81% of the product as a white powder . Key considerations include solvent choice (e.g., ethanol for solubility), stoichiometric excess of hydrazine, and controlled reflux duration. Purity is confirmed by melting point analysis (111–113°C) and spectroscopic methods (IR, NMR). For reproducibility, detailed experimental protocols—such as those outlined in journal guidelines for compound characterization—must include reaction times, purification steps (e.g., recrystallization), and validation against literature data .

Q. How should researchers characterize this compound to verify structural integrity?

Structural confirmation requires a combination of analytical techniques:

- Melting Point : Compare observed values (111–113°C) with literature data to assess purity .

- Spectroscopy :

Q. What stability factors must be considered when storing this compound for long-term studies?

Stability depends on environmental conditions:

- Moisture Sensitivity : Store in airtight containers with desiccants to prevent hydrolysis.

- Temperature : Avoid prolonged exposure to temperatures >25°C to prevent decomposition.

- Light Sensitivity : Protect from UV light using amber glassware. Stability studies should include periodic HPLC or TLC analyses to monitor degradation, with protocols aligned with safety guidelines for reactive hydrazides .

Advanced Research Questions

Q. How can in vitro cytotoxic activity assays be optimized for this compound derivatives?

Derivatives like quinoline-3-carbaldehyde hydrazones require cell-based assays (e.g., MTT or SRB) using cancer cell lines (e.g., HeLa or MCF-7). Key steps:

- Dose-Response Curves : Test concentrations from 1–100 µM to determine IC₅₀ values.

- Controls : Include untreated cells and reference drugs (e.g., doxorubicin).

- Mechanistic Studies : Combine with flow cytometry (apoptosis assays) or ROS detection kits to elucidate modes of action .

Q. What statistical methods address contradictory data in pharmacological studies of this compound?

- False Discovery Rate (FDR) : Use Benjamini-Hochberg correction to adjust p-values in high-throughput screens, reducing Type I errors .

- Meta-Analysis : Apply PRISMA guidelines to systematically review and reconcile conflicting results across studies, emphasizing heterogeneity analysis and sensitivity testing .

- Reproducibility Checks : Replicate experiments under identical conditions and use Bland-Altman plots to assess inter-lab variability .

Q. How can computational methods enhance the design of this compound-based drug candidates?

- Molecular Docking : Screen derivatives against target proteins (e.g., EGFR or tubulin) using AutoDock Vina to predict binding affinities.

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize synthesizable candidates .

- QSAR Models : Corrogate structural features (e.g., cyclopentane ring substituents) with activity data to guide synthetic modifications .

Q. What strategies improve the reproducibility of this compound synthesis across laboratories?

- Detailed Protocols : Specify exact molar ratios, solvent grades, and equipment (e.g., reflux condenser type).

- Cross-Validation : Share samples with independent labs for parallel characterization (e.g., NMR, HPLC).

- Open Data : Publish raw spectral data and crystallographic files (if available) in repositories like Zenodo for transparency .

Q. How should researchers handle discrepancies in melting point data for this compound?

Variations (e.g., 111–113°C vs. 117–118°C in literature) may arise from impurities or polymorphic forms. Mitigation steps:

- Recrystallization : Purify using solvents like ethanol or ethyl acetate.

- DSC Analysis : Perform differential scanning calorimetry to identify polymorphs.

- Collaborative Verification : Compare results with published procedures and consult crystallography databases .

Methodological Resources

- Synthesis & Characterization : Follow journals like The Journal of Organic Chemistry for standardized experimental reporting .

- Data Analysis : Use PRISMA for systematic reviews and R/Python packages (e.g.,

statsmodels) for statistical rigor . - Ethical Compliance : Adhere to institutional guidelines for chemical safety and data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.